Kedarcidin chromophore
Description
Structure
2D Structure
Properties
CAS No. |
143591-04-2 |
|---|---|
Molecular Formula |
C53H60ClN3O16 |
Molecular Weight |
1030.5 g/mol |
IUPAC Name |
N-[(3S,9R,14S,15E,19S,21R,24R)-6-chloro-24-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-14-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-9-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)32(20-31(29)46(64-8)47(38)65-9)51(62)56-34-21-42(60)66-24-40(71-43-22-36(59)45(57(6)7)26(3)68-43)28-11-10-12-41-53(73-41)30(14-13-28)19-39(70-37-16-15-33(34)55-50(37)54)49(53)72-44-23-52(5,63)48(61)27(4)69-44/h11,15-20,25-27,34,36,39-41,43-45,48-49,58-59,61,63H,21-24H2,1-9H3,(H,56,62)/b28-11+/t26-,27-,34+,36-,39-,40+,41-,43-,44-,45+,48-,49+,52+,53+/m0/s1 |
InChI Key |
RSXFZXJOBQZOOM-INBIVCPUSA-N |
SMILES |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]\2COC(=O)C[C@H](C3=NC(=C(C=C3)O[C@H]4C=C5C#C/C2=C\C#C[C@H]6[C@]5([C@@H]4O[C@H]7C[C@@]([C@H]([C@@H](O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Synonyms |
kedarcidin chromophore |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Kedarcidin Chromophore
Initial Structural Proposals and Challenges in Elucidation
The initial efforts to determine the structure of the kedarcidin (B1177363) chromophore were undertaken by researchers at Bristol-Myers Squibb. nih.govacs.org They employed a combination of spectroscopic techniques and chemical degradation studies. wikipedia.org However, the inherent instability and low natural abundance of the chromophore presented significant hurdles. nih.gov The molecule readily decomposes under ambient conditions, making its isolation and analysis a delicate process. wikipedia.org
The first proposed structure, reported in 1992, contained several errors, particularly concerning the stereochemistry of the bicyclic core and the nature of an amino acid derivative in the ansa-bridge. wikipedia.orgnih.gov The interpretation of Nuclear Overhauser Effect (NOE) correlations, a key NMR technique for determining spatial proximity of atoms, led to an incorrect assignment of the relative stereochemistry of the core's stereotetrad. wikipedia.org
Spectroscopic Methodologies for Structural Assignment
A range of spectroscopic techniques was instrumental in piecing together the structure of the kedarcidin chromophore. wikipedia.org High-resolution mass spectrometry (HRMS) was crucial for determining the molecular formula of both the enediyne and its aromatized form. nih.gov
Key Spectroscopic Data:
| Spectroscopic Technique | Observation | Reference |
| High-Resolution Mass Spectrometry (HRESIMS) | [M+H]⁺ ion at m/z 1030.37338 for the enediyne form, corresponding to the molecular formula C₅₃H₆₀N₃O₁₆Cl. | nih.gov |
| High-Resolution Mass Spectrometry (HRESIMS) | [M+H]⁺ ion at m/z 1032.39109 for the aromatized form, consistent with the molecular formula C₅₃H₆₂N₃O₁₆Cl. | nih.gov |
| ¹H Nuclear Magnetic Resonance (NMR) | Provided key data on proton-proton couplings and spatial relationships through NOE experiments. The coupling constant between H10 and H11 was a critical piece of data for the final structural revision. | nih.govgoogle.com |
| ¹³C Nuclear Magnetic Resonance (NMR) | Aided in identifying the carbon skeleton of the molecule. | google.com |
| Infrared (IR) Spectroscopy | Revealed the presence of key functional groups. | google.com |
| Ultraviolet (UV) Spectroscopy | Used to deduce the presence of the non-peptidic chromophore. | wikipedia.org |
One- and two-dimensional NMR experiments, including COSY, HMQC, and HMBC, were vital in assembling the fragments of the molecule. However, as noted, the interpretation of NOE data was particularly challenging and a source of initial errors. wikipedia.org The final correct structure was ultimately confirmed by comparing the NMR data of the synthesized molecule with that of the natural product. nih.gov
Identification of Key Structural Features
Through extensive spectroscopic analysis and, ultimately, total synthesis, the key structural components of the this compound were identified. wikipedia.org
Enediyne Bicyclic Core
The heart of the this compound is a nine-membered enediyne bicyclic core. wikipedia.orgnih.gov This highly strained ring system, containing an alkene flanked by two alkyne groups, is the "warhead" of the molecule. wikipedia.org It is responsible for the compound's ability to undergo Bergman cyclization to form a reactive p-benzyne diradical, which can then damage DNA. researchgate.net The synthesis of this bicyclic core has been a major focus of synthetic efforts. wiley.com
Ansa-Bridging Chloropyridyl Ring
A unique feature of the this compound is the ansa-bridging chloropyridyl ring. wikipedia.org This bridge spans across the enediyne core, contributing to the molecule's complex three-dimensional structure and atropisomerism. acs.org The synthesis of this ansa-macrolactam with its non-biaryl atropisomerism presented a significant synthetic challenge. researchgate.net
Attached Deoxysugars (L-Mycarose, L-Kedarosamine)
Two deoxysugars, L-mycarose and L-kedarosamine, are attached to the enediyne core. wikipedia.orgnih.gov The stereoselective synthesis of these sugar conjugates and their attachment to the core were critical steps in the total synthesis of the this compound. researchgate.netnih.gov The stereochemistry of the linkage of L-mycarose to the C10 position of the core was the subject of the final structural revision. nih.govnih.gov
Naphthoamide Appendage
A naphthoamide appendage, specifically an iso-propoxy-bearing 2-naphthonate moiety, is also a key component of the this compound. wikipedia.orgnih.gov This planar aromatic group is believed to play a role in the molecule's interaction with DNA, likely through intercalation. wikipedia.org High-resolution ¹H NMR studies have implicated this moiety in DNA binding. pnas.org
Subsequent Structural Revisions and Stereochemical Investigations
The initial structural elucidation of the this compound, while a landmark achievement, was not the final word on its complex three-dimensional architecture. The inherent instability of the molecule and the challenges in its isolation and characterization led to a series of crucial revisions and deeper stereochemical investigations by research groups around the world. These subsequent studies, primarily driven by total synthesis efforts, ultimately refined our understanding of this potent natural product.
C10 Epimerization and its Implications for this compound Structure
A pivotal moment in the history of the this compound's structural determination came in 2007 from the laboratory of Myers and co-workers. wikipedia.org Their work focused on the total synthesis of the structure that had been proposed by Hirama and his team in 1997. wikipedia.orgnih.gov This earlier revision by Hirama's group had already corrected the initial 1992 structure by identifying a β-amino acid derivative in the ansa-bridge, rather than the originally proposed α-azatyrosyl residue, and consequently inverted the stereochemistry of the aglycone. wikipedia.orgnih.gov
However, upon completing the challenging synthesis of the Hirama-proposed structure, the Myers group discovered that the nuclear magnetic resonance (NMR) spectroscopic data of their synthetic compound did not match that of the natural this compound. wikipedia.orgnih.gov This discrepancy led them to propose a further, and final, stereochemical revision: the epimerization at the C10 position, the carbon atom to which the L-mycarose sugar is attached. nih.gov
The proposed revision to a 10-(S) stereochemistry was supported by a re-analysis of all existing data, including Nuclear Overhauser Effect (NOE) signals, chemical shifts, and coupling constants, which were all consistent with this newly proposed structure. nih.gov A key piece of evidence came from the coupling constant between the protons at C10 and C11, which was found to be 5.4 Hz in the natural chromophore, a value that perfectly matched those of similar compounds with a cis orientation. nih.gov This revision not only reconciled the spectroscopic data but also provided a more complete and accurate picture of the molecule's intricate stereochemistry. The synthesis of the C10-epi-kedarcidin chromophore, corresponding to the 1997 Hirama structure, was a critical step in validating the final structural assignment. wikipedia.org
Atropisomerism Studies in this compound
Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a significant feature of the this compound's ansa-macrocyclic structure. The study of this phenomenon has provided valuable insights into the molecule's conformational dynamics and stability.
Research has shown that the natural this compound exists as a single atropisomer. nih.gov This is in contrast to the synthetic C10-epimer, which was found to exist as a mixture of atropisomers. nih.gov This observation has significant implications, suggesting that the natural stereochemistry at C10 (the 10-(S) configuration) plays a crucial role in dictating a single, stable atropisomeric form. nih.gov It is presumed that in the natural structure, the alternative atropisomer would create steric hindrance between the chlorine atom on the pyridyl ring and the mycarosyl substituent at C10, thus disfavoring its formation. nih.gov
Early synthetic studies by Hirama's group in 1999 demonstrated the atropselective construction of the ansamacrolide moiety of kedarcidin via an intramolecular Sonogashira coupling, highlighting the importance of controlling this element of stereochemistry during synthesis. capes.gov.br Later studies by Myers and his team in 2002 on the protected this compound aglycon further explored the kinetics and thermodynamics of atropisomerism within this system. slideserve.comscispace.com These investigations revealed that interconversion between the major and minor atropisomers is possible at ambient temperature. slideserve.com
Biosynthesis of Kedarcidin Chromophore
Identification of the Producing Organism: Streptoalloteichus sp. ATCC 53650
The journey into the biosynthesis of the kedarcidin (B1177363) chromophore begins with its source, the actinomycete Streptoalloteichus sp. ATCC 53650. rsc.orggoogle.com Originally isolated as strain L585-6, this microorganism is responsible for producing the kedarcidin chromoprotein, which consists of the highly reactive chromophore non-covalently bound to a stabilizing apoprotein. rsc.orgnih.gov The production of kedarcidin by this specific strain has been confirmed through fermentation and isolation, yielding approximately 50 mg/L of the chromoprotein complex under laboratory conditions. nih.gov
Cloning and Characterization of the Kedarcidin Biosynthetic Gene Cluster
To unravel the genetic blueprint for kedarcidin synthesis, the biosynthetic gene cluster (BGC), designated as "ked", was cloned and sequenced from Streptoalloteichus sp. ATCC 53650. nih.govnih.gov This was achieved by first screening a cosmid library of the organism's genomic DNA with a probe derived from a conserved enediyne polyketide synthase (PKS) gene. nih.gov Subsequent chromosomal walking led to the identification of several overlapping cosmids that encompassed the entire 135,420-nucleotide ked gene cluster. nih.govsecondarymetabolites.org
Bioinformatic analysis of the ked cluster revealed a collection of genes encoding the necessary enzymatic machinery for producing the complex kedarcidin chromophore. nih.govnih.govresearchgate.net This includes genes for the enediyne core, the unique peripheral moieties, and the deoxysugar units. nih.govnih.gov The presence of genes homologous to those in other enediyne biosynthetic pathways, such as those for C-1027 and neocarzinostatin (B611948), provided initial clues into the functions of many of the ked genes. nih.govnih.gov
Convergent Biosynthetic Pathway for the this compound
The biosynthesis of the this compound follows a convergent strategy, a hallmark of enediyne natural product synthesis. nih.govwikipedia.org This means that the major components of the molecule—the enediyne core and its various peripheral moieties—are synthesized in separate, parallel pathways before being assembled into the final structure. nih.gov Sequence analysis and comparison with other characterized 9- and 10-membered enediyne gene clusters have supported this model. rsc.orgnih.gov The ked gene cluster contains distinct loci for the synthesis of the enediyne core, the (R)-2-aza-3-chloro-β-tyrosine moiety, and the isopropoxy-bearing 2-naphthonate moiety, all of which are proposed to be constructed independently before their eventual coupling. nih.govnih.gov
Enzymatic Machinery for Enediyne Core Biosynthesis
The formation of the characteristic nine-membered enediyne core is initiated by an iterative type I polyketide synthase (PKS), a key enzyme in the biosynthesis of all enediynes. wikipedia.orgacs.org The enediyne PKS, along with its associated enzymes, is responsible for creating a common polyene intermediate. nih.gov This intermediate is then channeled into the specific pathway for a 9- or 10-membered ring structure. nih.govwikipedia.org
In the case of kedarcidin, the ked cluster encodes a set of conserved enzymes for this process. nih.gov An important step in the maturation of the enediyne core is the formation of a vicinal diol. nih.gov This is catalyzed by an epoxide hydrolase, KedF, which acts on an epoxide precursor. nih.gov KedF, along with NcsF2 from the neocarzinostatin pathway, is classified as a "retaining" epoxide hydrolase. nih.gov These enzymes hydrolyze an (S)-epoxide substrate to produce an (S)-diol, which is the stereochemistry found in the kedarcidin and neocarzinostatin cores. nih.gov This is in contrast to the "inverting" epoxide hydrolase SgcF from the C-1027 pathway, which generates an (R)-diol. nih.gov
Peripheral Moieties
The unique biological activity and structural complexity of the this compound are significantly influenced by its peripheral moieties. nih.gov The biosynthesis of these distinct components involves specialized enzymatic pathways.
(R)-2-aza-3-chloro-β-tyrosine Moiety Biosynthesis
One of the most unusual features of the this compound is the (R)-2-aza-3-chloro-β-tyrosine moiety, a structure not found in other known natural products. wikipedia.orgpnas.org The biosynthesis of this component is proposed to start from 2-aza-L-tyrosine. pnas.orgpnas.org A comparative analysis of the ked gene cluster with those of C-1027 and maduropeptin revealed a conserved set of six genes (kedY1-kedY5 and kedE6) that are believed to be responsible for the synthesis of this amino acid derivative. pnas.org
A key enzyme in this pathway is KedY4, a 4-methylideneimidazole-5-one (MIO)-containing aminomutase. pnas.orgpnas.orgnih.gov Biochemical studies have confirmed that KedY4 stereospecifically converts 2-aza-L-tyrosine to (R)-2-aza-β-tyrosine. pnas.orgnih.gov This intermediate is then loaded onto the peptidyl carrier protein KedY2 by the adenylation enzyme KedY1. pnas.org Subsequently, it is chlorinated by the FAD-dependent halogenase KedY3, which requires the flavin reductase KedE6. pnas.org Finally, the condensation enzyme KedY5 is thought to catalyze the attachment of this modified amino acid to the enediyne core. pnas.org
Isopropoxy-bearing 2-Naphthonate Moiety Biosynthesis
The isopropoxy-bearing 2-naphthonate moiety is another distinctive feature of the this compound. nih.gov Insights into its biosynthesis have been gained through comparative analysis with the neocarzinostatin and maduropeptin pathways. wikipedia.org The ked cluster contains five genes, KedN1–N5, which show high sequence similarity to the enzymes responsible for naphthonate synthesis in neocarzinostatin. wikipedia.org
The proposed pathway begins with the formation of 3,6,8-trihydroxy-2-naphthoic acid, likely synthesized by a type II polyketide synthase. nih.govbbk.ac.uk This intermediate is then hydroxylated by the cytochrome P450 monooxygenase KedN3 to yield 3,6,7,8-tetrahydroxy-2-naphthoic acid. bbk.ac.uk This is followed by a series of O-methylations catalyzed by the O-methyltransferase KedN1, ultimately leading to the formation of the isopropoxy group, a biosynthetic step with little precedent in the literature. wikipedia.orgbbk.ac.uk
Deoxysugar Biosynthesis (L-Mycarose, L-Kedarosamine)
The intricate structure of the this compound features two deoxysugar moieties, L-mycarose and L-kedarosamine, which are crucial for its biological activity. nih.govwisc.edu The biosynthesis of these sugars is a complex process, orchestrated by a dedicated set of enzymes encoded within the kedarcidin (ked) biosynthetic gene cluster. nih.govnih.gov Bioinformatics analysis of this cluster, specifically from Streptoalloteichus sp. ATCC 53650, has identified a locus containing ten genes, kedS1 to kedS10, dedicated to the formation and attachment of these sugar units. nih.gov
The proposed biosynthetic pathway for both L-mycarose and L-kedarosamine is believed to commence from a common precursor, D-glucose-1-phosphate. nih.gov This initial substrate is thought to undergo a series of enzymatic modifications, including deoxygenations, epimerizations, and amination, to yield the final sugar structures. L-kedarosamine is a particularly unusual trideoxysugar, and its formation represents a fascinating example of enzymatic synthesis. wisc.edu While the precise functions of all ten KedS enzymes have not been fully elucidated experimentally, comparisons with homologous systems, such as the biosynthesis of neocarzinostatin's deoxyamino sugar, suggest a pathway beginning with the conversion of the initial hexose (B10828440) into a nucleotide-diphosphate (NDP)-linked sugar, likely dTDP-glucose. wisc.eduwikipedia.org This activated intermediate then proceeds through a multistep enzymatic cascade to generate the final deoxysugars.
Molecular Architecture and Function of Specific Enzymes (e.g., KedS8 N-methyltransferase)
A key enzyme in the biosynthesis of L-kedarosamine is KedS8, which has been identified through bioinformatics as a putative S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. wisc.edu It is proposed to catalyze one of the final steps in the pathway: the N-dimethylation of the C-4' amino group of a dTDP-linked kedarosamine precursor. wisc.edu
Molecular Architecture of KedS8:
Research has provided a high-resolution (2.0 Å) crystal structure of KedS8 in a complex with S-adenosylhomocysteine (SAH), the by-product of the methylation reaction. wisc.edu This structural analysis revealed several unique features:
Quaternary Structure: Unlike other characterized sugar N-methyltransferases which are typically monomeric or dimeric, KedS8 assembles into a novel tetrameric structure. wisc.eduresearchgate.net This tetramer is formed by the swapping of β-strands at the N-terminus of each of the four subunits. wisc.edu Gel filtration chromatography experiments confirm that KedS8 exists as a stable tetramer in solution. researchgate.net
Monomer Fold: Each subunit of KedS8 adopts a fold characteristic of Class I methyltransferases, featuring a canonical Rossmann-like domain for binding the SAM/SAH cofactor. wisc.edumdpi.com The structure consists of a central β-sheet flanked by α-helices. researchgate.net
Active Site: The bound SAH molecule sits (B43327) within a well-defined pocket, establishing the binding site for the methyl donor. researchgate.net The structural data provides a template for modeling the binding of the presumed substrate, a dTDP-linked C-4' amino sugar. wisc.edu
Function and Significance:
The function of KedS8 is presumed to be the transfer of two methyl groups from two molecules of SAM to the primary amine of the C-4' position of the nascent kedarosamine sugar. wisc.edu This methylation is a critical final tailoring step that contributes to the final structure of the L-kedarosamine moiety.
The study of KedS8 is significant as it represents the first structurally characterized N-methyltransferase that functions on a C-4' amino sugar. wisc.edu Most previously studied enzymes of this class act on C-3' amino sugars. This distinction highlights the enzymatic diversity within natural product biosynthesis and provides insight into how enzymes evolve to accommodate different substrate regiochemistries.
| Enzyme | Proposed Function | Substrate (Predicted) | Cofactor |
| KedS8 | N-methyltransferase | dTDP-4-amino-2,3,6-trideoxy-L-hexose | S-adenosylmethionine (SAM) |
Molecular Mechanism of Action and Dna Interaction of Kedarcidin Chromophore
General Mechanism of Enediyne Bioactivity: Bergman Cyclization and Biradical Generation
The unifying mechanism of bioactivity for all enediyne antibiotics, including the kedarcidin (B1177363) chromophore, is the Bergman cyclization. wikipedia.org This process involves the spontaneous cycloaromatization of the enediyne core to produce a highly reactive para-benzyne biradical. wikipedia.org This biradical is a potent hydrogen-abstracting species, capable of initiating DNA damage. wikipedia.orgjk-sci.com The cyclization can be triggered thermally or photochemically, although in a physiological context, it is the inherent structural strain and specific triggering mechanisms that facilitate this transformation at ambient temperatures. organic-chemistry.orgnih.gov
The core of the kedarcidin chromophore, a 9-membered enediyne, exists in a delicate equilibrium with its Bergman-cycloaromatized p-benzyne biradical form. wikipedia.org The forward reaction, the Bergman cyclization, is the activating step that leads to its cytotoxic effects. wikipedia.org In model systems, it has been demonstrated that the 5,9-bicyclic core of the this compound is in equilibrium with the corresponding 5,5,6-tricyclic cycloaromatized biradical. wikipedia.org The rate of this transformation is significantly influenced by the surrounding environment, particularly the availability of hydrogen donors. wikipedia.org
A critical factor driving the Bergman cyclization in the this compound is the inherent ring strain within its nine-membered enediyne core. wikipedia.org Molecular mechanics (MM2) calculations have indicated that the C1–C12 double bond within the bicyclic core introduces considerable strain, estimated to be around 14 kcal·mol⁻¹, into the tricyclic product formed upon cycloaromatization. wikipedia.org This strain is a key contributor to the facile nature of the cyclization.
Furthermore, it is hypothesized that nucleophilic activation, for instance by in vivo thiolates, can trigger the Bergman cyclization by diminishing the ring strain of the cycloaromatized product. wikipedia.org However, there is also evidence to suggest that spontaneous cycloaromatization is a competitive, if not the predominant, mechanism in vivo, even in the absence of activating agents. wikipedia.org This highlights the intrinsic reactivity of the strained enediyne core.
Free-Radical DNA Damage Induction by this compound
Once generated, the para-benzyne biradical is the primary agent of DNA damage. Its high reactivity drives the abstraction of hydrogen atoms from the DNA backbone, initiating a sequence of events that results in strand cleavage. wikipedia.org
The highly reactive biradical generated from the this compound initiates DNA damage by homolytically abstracting a hydrogen atom from the deoxyribose sugar backbone of DNA. wikipedia.org This process is a hallmark of enediyne-induced DNA damage. acs.org Studies have indicated that the 4'-hydrogen of the deoxyribose is a likely target for abstraction by the this compound. wikipedia.org The abstraction of a hydrogen atom from any position on the deoxyribose sugar leads to the formation of a carbon-centered radical on the DNA molecule. acs.orgwikipedia.org
The abstraction of a hydrogen atom from the deoxyribose sugar results in the formation of a carbon-centered DNA radical. wikipedia.org This radical species is then trapped by molecular oxygen, leading to the formation of a DNA peroxide. wikipedia.org The formation of such carbon-centered radicals is a critical step in the DNA damage cascade initiated by many free-radical generating agents. nih.govresearchgate.net
The unstable DNA peroxide formed in the preceding step subsequently decomposes, leading to breaks in the DNA strand. wikipedia.org The this compound is known to cause both single-strand and double-strand breaks in DNA. wikipedia.org The ratio of single-strand to double-strand breaks has been determined to be approximately 4.2 to 0.85. pnas.org While single-strand breaks are more common, the generation of double-strand breaks is considered to be the most cytotoxic lesion, often leading to cell death. mdpi.comfrontiersin.org The cleavage of DNA by the this compound exhibits sequence selectivity, preferentially occurring at TCCTn-mer sites. wikipedia.orgnih.gov
The potent biological activity of the this compound is rooted in its sophisticated interaction with DNA, leading to sequence-selective cleavage. This section details the specifics of its DNA binding, the roles of its structural components, and the influence of external factors on its activity.
Preferential Binding and Cleavage at TCCTn-mer Sites
The this compound demonstrates a notable sequence selectivity in its DNA-cleaving action. Extensive research has established its preferential binding and subsequent cleavage at TCCTn-mer sequences (where 'n' represents any nucleotide). nih.govwikipedia.org This remarkable specificity ensures that the molecule's cytotoxic effects are targeted to particular sites within the DNA duplex.
Role of the Naphthoic Acid Substructure in DNA Binding and Intercalation
A key component of the this compound responsible for its affinity to DNA is the naphthoic acid (or 2-hydroxynaphthoyl) substructure. nih.govwikipedia.org This planar aromatic moiety is strongly implicated in the initial binding to DNA, with evidence suggesting that it intercalates between the DNA base pairs. wikipedia.org High-resolution 1H NMR studies have provided significant insights into the role of this group. These studies have shown that in the presence of certain divalent cations, which inhibit DNA cleavage, the chemical environment of the protons on the naphthoic acid moiety is significantly altered. pnas.org This indicates a direct interaction between the cations and this part of the molecule, preventing it from effectively binding to DNA. pnas.org The prevailing hypothesis is that the naphthoic acid group inserts itself into the DNA helix, serving as an anchor that positions the reactive enediyne core for its subsequent cleavage reaction. wikipedia.orgpnas.org
Minor Groove Binding Characteristics
In addition to the intercalative role of the naphthoic acid group, evidence suggests that the this compound also interacts with the minor groove of the DNA. wikipedia.org This has been inferred from competition experiments involving netropsin (B1678217), a well-characterized molecule known to bind specifically within the minor groove of DNA. pnas.org In these experiments, the presence of netropsin was found to modify or even eliminate some of the DNA cleavage sites typically targeted by the this compound. pnas.org This competitive inhibition suggests that both molecules vie for binding at similar locations within the minor groove, indicating that this groove is a crucial part of the binding and recognition site for the this compound. wikipedia.orgpnas.org
Influence of Divalent Cations (Ca²⁺, Mg²⁺) on DNA Cleavage by this compound
The DNA cleavage activity of the this compound is significantly modulated by the presence of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govwikipedia.org Research has consistently shown that the addition of these cations leads to a marked reduction or complete prevention of DNA strand scission. nih.govpnas.org
| Cation | Observed Effect on DNA Cleavage | Mechanism of Action |
|---|---|---|
| Ca²⁺ | Inhibition/Prevention | Chelates with the naphthoic acid moiety, reducing DNA binding affinity. wikipedia.orgpnas.org |
| Mg²⁺ | Inhibition/Prevention | Presumed to act via a similar chelation mechanism to Ca²⁺, lessening DNA affinity. nih.govwikipedia.org |
Triggering Mechanisms for this compound Cycloaromatization
The DNA-cleaving capability of the this compound is not inherent but requires a specific activation step. This involves the transformation of the stable enediyne core into a highly reactive biradical species through a process known as the Bergman cycloaromatization.
Requirement for Reducing Agents and Oxygen
The initiation of the DNA cleavage cascade by the this compound is dependent on the presence of both reducing agents and molecular oxygen. nih.govnih.govpnas.org The process is triggered when a reducing agent, such as a thiol, initiates a conformational change in the molecule. This activation leads to the Bergman cyclization of the enediyne core, a process that generates a highly unstable and reactive para-benzyne biradical. wikipedia.org
Once formed, this biradical is a potent hydrogen-abstracting species. It plucks a hydrogen atom from the deoxyribose sugar backbone of the DNA, creating a carbon-centered radical on the DNA strand. wikipedia.org In the presence of molecular oxygen, this DNA radical is rapidly oxidized. wikipedia.org The resulting peroxide is unstable and decomposes, ultimately leading to the observed single-strand breaks in the DNA backbone. wikipedia.org Therefore, both the initial reductive trigger and the subsequent oxidative step involving oxygen are essential for the DNA-damaging effects of the this compound.
Nucleophilic Activation Pathways (e.g., Borohydride-induced tandem epoxide opening)
The cytotoxic activity of the this compound is contingent upon its activation to a highly reactive biradical species. This activation can be initiated by nucleophilic attack. While in a biological context, this activation is thought to be triggered by endogenous nucleophiles like thiols, in vitro studies have effectively utilized reducing agents such as sodium borohydride (B1222165) to induce the necessary conformational changes. nptel.ac.inresearchgate.net
The activation mechanism involves a tandem epoxide opening. wikipedia.org The process is initiated by a nucleophilic attack on the chromophore's core. In the case of borohydride, a hydride ion acts as the nucleophile. This initial attack is believed to trigger a cascade of electronic rearrangements within the molecule. A key event in this cascade is the opening of a strained epoxide ring present in the chromophore's structure. wikipedia.org
This tandem sequence of nucleophilic addition and epoxide ring opening is crucial as it alleviates some of the steric strain within the nine-membered enediyne ring. This change in molecular geometry reduces the distance between the two acetylenic carbons of the enediyne moiety, facilitating the subsequent Bergman cyclization. wikipedia.org The Bergman cyclization is a pericyclic reaction that converts the enediyne into a highly reactive p-benzyne biradical. wikipedia.org This biradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA. wikipedia.org The abstraction of a hydrogen atom from the sugar moiety of DNA generates a DNA radical, which, in the presence of molecular oxygen, leads to oxidative cleavage of the DNA strand, resulting in a single-strand break. wikipedia.orgnih.gov
The naphthoic acid substructure of the this compound is implicated in its binding to DNA, likely through intercalation. wikipedia.org The presence of divalent cations such as Ca²⁺ and Mg²⁺ can inhibit DNA cleavage by chelating the naphthoic acid group, thereby reducing the chromophore's affinity for DNA. nih.gov
| Activating Agent | Key Mechanistic Step | Intermediate Species | Final Reactive Species | Effect on DNA |
|---|---|---|---|---|
| Sodium Borohydride (in vitro) | Nucleophilic attack by hydride followed by tandem epoxide opening | Conformationally altered enediyne | p-Benzyne biradical | Single-strand breaks |
| Thiols (e.g., β-mercaptoethanol) (in vivo hypothesis) | Nucleophilic addition of thiolate to C12 and subsequent epoxide opening | Thiol-adduct intermediate | p-Benzyne biradical | Single-strand breaks |
Comparative Analysis of this compound Mechanism with Other Enediyne Chromophores (e.g., Neocarzinostatin (B611948), Calicheamicin)
The enediyne family of natural products, while sharing a common reactive core, exhibits fascinating diversity in their activation mechanisms, DNA binding, and cleavage patterns. A comparative analysis of Kedarcidin with Neocarzinostatin and Calicheamicin highlights these similarities and differences.
Neocarzinostatin (NCS): The chromophore of NCS is also a nine-membered enediyne that requires activation. nih.gov Unlike the direct nucleophilic attack on the core seen with Kedarcidin, the activation of NCS chromophore is primarily initiated by the nucleophilic addition of a thiol to an epoxide, which then triggers the Bergman cyclization to form a biradical species. nih.gov The naphthoate moiety of NCS is crucial for its binding to DNA, where it intercalates, positioning the reactive enediyne core in the minor groove. oup.com NCS preferentially cleaves DNA at thymidylate and adenylate residues. oup.com
Calicheamicin: Calicheamicin possesses a ten-membered enediyne core and a distinct activation trigger. creative-biolabs.com Its activation is initiated by the reductive cleavage of a trisulfide group by a nucleophile, such as glutathione. creative-biolabs.com This event leads to a conformational change that facilitates the Bergman cyclization, generating a p-benzyne diradical. creative-biolabs.com A key feature of Calicheamicin is its aryltetrasaccharide chain, which binds specifically to the minor groove of DNA, guiding the reactive warhead to its target. nih.gov This precise targeting allows Calicheamicin to induce double-strand DNA breaks, making it an exceptionally potent cytotoxic agent. creative-biolabs.com
| Feature | This compound | Neocarzinostatin Chromophore | Calicheamicin |
|---|---|---|---|
| Enediyne Ring Size | 9-membered nih.gov | 9-membered nih.gov | 10-membered creative-biolabs.com |
| Activation Trigger | Nucleophilic attack and epoxide opening (e.g., by borohydride) wikipedia.org | Nucleophilic thiol addition to epoxide nih.gov | Reductive cleavage of a trisulfide creative-biolabs.com |
| Reactive Species | p-Benzyne biradical wikipedia.org | Biradical species nih.gov | p-Benzyne biradical creative-biolabs.com |
| DNA Binding Moiety | Naphthoic acid (implicated in intercalation) wikipedia.org | Naphthoate (intercalation) and amino sugar (minor groove) oup.com | Aryltetrasaccharide (minor groove binding) nih.gov |
| Preferred DNA Cleavage Site | TCCTn-mer nih.gov | Thymidylate and adenylate residues oup.com | TCCT and TTTT sequences nih.gov |
| Type of DNA Damage | Primarily single-strand breaks nih.gov | Single- and double-strand breaks nih.gov | Primarily double-strand breaks creative-biolabs.com |
Total Synthesis Strategies and Methodological Innovations for Kedarcidin Chromophore
Challenges in Total Synthesis of Kedarcidin (B1177363) Chromophore
The total synthesis of the kedarcidin chromophore is a formidable challenge in organic chemistry, primarily due to the molecule's intricate architecture and inherent instability. researchgate.net Several key hurdles must be overcome to achieve its construction, demanding innovative synthetic strategies and meticulous execution.
Inherent Instability of the Enediyne Core during Synthesis
A paramount challenge in the synthesis of the this compound is the management of the highly reactive nine-membered enediyne core. researchgate.netnih.gov This structural motif is prone to undergo Bergman cyclization, a thermal or photochemically induced reaction that generates a highly reactive p-benzyne biradical. wikipedia.org This biradical can then abstract hydrogen atoms from the surrounding medium, leading to decomposition of the molecule. wikipedia.org
This inherent instability poses a significant threat throughout the synthetic sequence, as many reaction conditions can trigger this decomposition pathway. wikipedia.org Synthetic intermediates containing the enediyne core are often unstable, complicating their purification and handling. researchgate.net To mitigate this, synthetic strategies often involve late-stage formation of the enediyne moiety or the use of protecting groups to temporarily mask its reactivity. One successful approach involves the late-stage dehydrative installation of the olefin, which prevents the molecule from adopting the necessary geometry for Bergman-type decomposition until the final stages of the synthesis. wikipedia.org
Complexity of Stereochemical Control in this compound Synthesis
The this compound possesses a dense array of stereocenters, and the precise control of their configuration is crucial for its biological activity. Achieving the correct relative and absolute stereochemistry throughout the synthesis presents a significant challenge. acs.orgnih.gov The complex, three-dimensional structure of the molecule means that the stereochemical outcome of reactions at one center can be influenced by remote stereocenters, making stereocontrol a multifaceted problem.
Initial structural elucidation efforts were complicated by the molecule's reactivity and low natural abundance, leading to a misassignment of the stereochemistry at position C10. acs.org A convergent, enantioselective synthesis of the proposed structure ultimately revealed that the 1H NMR data did not match that of the natural product, leading to a stereochemical revision. nih.govacs.org This highlights the critical importance of unambiguous stereochemical assignments and the power of total synthesis in verifying and correcting proposed structures. The synthesis of various stereoisomers is often necessary to confirm the structure of the natural product.
Retrosynthetic Analysis Approaches for this compound
Given the complexity of the this compound, a convergent retrosynthetic analysis is essential for a successful total synthesis. nih.govwikipedia.org This approach involves disconnecting the target molecule into several key fragments of roughly equal complexity, which are synthesized independently and then coupled together in the later stages of the synthesis. wikipedia.org This strategy offers several advantages, including increased efficiency and the ability to develop and optimize the synthesis of each fragment in parallel.
A common retrosynthetic disconnection strategy for the this compound involves breaking the molecule down into the following key building blocks:
The bicyclic enediyne core wikipedia.org
The ansa-bridging chloropyridyl ring wikipedia.org
The L-mycarose and L-kedarosamine sugar moieties researchgate.netnih.gov
The naphthoic acid appendage researchgate.net
This convergent approach allows for the challenging construction of the unstable enediyne core to be undertaken separately from the synthesis of the more stable peripheral fragments.
Convergent Synthesis Methodologies for this compound
The convergent synthesis of the this compound relies on the strategic coupling of the key fragments identified during retrosynthetic analysis. nih.govwikipedia.org A variety of powerful and selective coupling reactions are employed to assemble these complex building blocks.
An atropselective Sonogashira coupling has been utilized for the efficient construction of the ansamacrolide framework. nih.gov This reaction allows for the controlled formation of the macrocycle with the correct atropisomerism, which is a key stereochemical feature of the molecule. The development of practical, large-scale syntheses of the cyclopentene (B43876) and diyne fragments was crucial for the success of this approach. nih.gov
The final assembly of the chromophore often involves a carefully orchestrated sequence of reactions to attach the sugar moieties and the naphthoic acid side chain to the aglycone core. These final steps must be performed under mild conditions to avoid degradation of the sensitive enediyne core. nih.gov
Key Synthetic Transformations and Reactions in this compound Construction
The construction of the this compound relies on a toolbox of modern synthetic organic reactions. These transformations must be highly selective and efficient to be successful in the context of such a complex target. Some of the key reactions employed in the total synthesis of the this compound are highlighted below.
| Reaction | Description | Significance in Synthesis |
| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex. | Crucial for the formation of the carbon-carbon bonds that make up the enediyne core and for coupling the various fragments of the molecule. wikipedia.orgnih.gov |
| Glaser Coupling | An oxidative coupling of terminal alkynes to form a symmetric diacetylene. | Used in the construction of the cyclic triyne precursor to the bicyclic enediyne core. wikipedia.org |
| Transannular Cyclization | An intramolecular reaction in which a bond is formed between two non-adjacent atoms in a ring. | A key strategy for the construction of the 5,9-fused bicyclic core of the this compound. wikipedia.org |
| Mitsunobu Reaction | A versatile reaction for the formation of esters, ethers, and other functional groups from an alcohol. | Employed for the installation of a hindered 1,2-cis-configuration in an aryl ether linkage. researchgate.netnih.gov |
| Shiina Macrolactonization | A method for the formation of large-ring lactones from hydroxycarboxylic acids. | Utilized in the atropselective and convergent Sonogashira-Shiina cyclization sequence to form the ansa-bridging macrolactone. researchgate.netnih.gov |
| Ohfune-based Amidation | A protocol for the formation of amide bonds. | Used for the attachment of the naphthoic acid appendage. researchgate.netnih.gov |
| SmI2-based Reductive Olefination | A samarium(II) iodide-mediated reaction to form olefins. | Employed in the final stages of the synthesis for a global deprotection and olefination. researchgate.netnih.gov |
Stereoselective Allenylzinc Keto-addition to form Epoxyalkynes
A particularly innovative and crucial transformation in the synthesis of the this compound is the stereoselective allenylzinc keto-addition to form an epoxyalkyne. researchgate.netnih.gov This reaction establishes a key stereocenter and simultaneously introduces the alkyne functionality that is essential for the enediyne core. The use of an allenylzinc reagent allows for a high degree of stereocontrol in the addition to a ketone, leading to the formation of the desired propargyl alcohol with excellent diastereoselectivity. Subsequent epoxidation of the resulting alcohol provides the epoxyalkyne, a versatile intermediate for further elaboration into the complex core of the this compound.
Alpha-Selective Glycosylations with 2-Deoxy Thioglycosides
The stereoselective formation of glycosidic bonds, particularly with 2-deoxy sugars, presents a formidable challenge in carbohydrate chemistry due to the absence of a participating group at the C2 position to direct the stereochemical outcome. In the synthesis of the this compound, which contains the α-linked 2,6-dideoxysugars L-mycarose and L-kedarosamine, achieving high α-selectivity was paramount. nih.govrsc.org A direct and efficient protocol was developed utilizing 2-deoxy thioglycosides as glycosyl donors. rsc.org
The key innovation involved the use of silver hexafluorophosphate (B91526) (AgPF6) in the presence of 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) as a mild and potent activator system. nih.govrsc.org This method proved to be highly effective for the α-glycosylation of advanced kedarcidin substructures. rsc.org Notably, this system demonstrated remarkable chemoselectivity, as conventional 2-oxythioglycosides remained inert under these conditions, allowing for their use as glycosyl acceptors. rsc.org This approach circumvents the need for indirect methods that often require subsequent reductive steps, which would be incompatible with the sensitive functionalities present in the this compound. rsc.org
| Glycosyl Donor | Activator/Promoter | Key Features | Reference |
| 2-Deoxy Thioglycosides | AgPF6/DTBMP | High α-selectivity, mild conditions, chemoselective activation. | nih.govrsc.org |
| Schmidt Donors (e.g., trichloroacetimidates) | TiCl4 | Alternative method for α-selective glycosylation. | nih.gov |
Mitsunobu Aryl Etherification for Hindered Configurations
The construction of sterically hindered aryl ether linkages is a recurring challenge in the synthesis of complex natural products. The total synthesis of the this compound required the formation of a hindered 1,2-cis-configured aryl ether, a structural motif that is difficult to assemble using standard nucleophilic aromatic substitution methods. nih.gov The Mitsunobu reaction provided an elegant solution to this synthetic problem. nih.gov
This reaction, which facilitates the dehydration between an alcohol and a pronucleophile, was successfully employed to forge the critical C-O bond. nih.govnih.gov The use of diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (PPh3) activates the alcohol, enabling its substitution by a phenolic nucleophile with clean inversion of configuration at the alcohol's stereocenter. missouri.eduorganic-chemistry.org This method's ability to proceed under mild conditions and tolerate a wide range of functional groups made it particularly suitable for the late-stage functionalization of complex intermediates in the kedarcidin synthesis. nih.govnih.gov
| Reaction | Reagents | Application in Kedarcidin Synthesis | Reference |
| Mitsunobu Aryl Etherification | DEAD/DIAD, PPh3 | Installation of a hindered 1,2-cis-configured aryl ether linkage. | nih.gov |
Atropselective and Convergent Sonogashira-Shiina Cyclization Sequences
The ansa-bridged macrocyclic core of the this compound presents a significant synthetic hurdle due to its strained nine-membered enediyne ring. An atropselective and convergent Sonogashira-Shiina cyclization sequence was a key strategic element in overcoming this challenge. nih.gov This approach allowed for the efficient construction of the macrocycle in a controlled manner.
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, was employed intramolecularly to forge one of the carbon-carbon bonds of the macrocycle. nih.gov The subsequent Shiina macrolactonization was utilized to close the ansa-bridge. The convergent nature of this strategy, where complex fragments are synthesized separately before being joined, is highly advantageous in the synthesis of intricate molecules like the this compound. nih.gov This sequence not only efficiently formed the macrocyclic structure but also allowed for the control of atropisomerism, which arises from hindered rotation around a single bond.
Ohfune-based Amidation Protocol for Naphthoic Acid Incorporation
The incorporation of the naphthoic acid moiety is a crucial step in the total synthesis of the this compound. The Ohfune-based amidation protocol proved to be an effective method for forming the amide bond between the naphthoic acid fragment and the amino sugar component. nih.gov This protocol is particularly useful for the coupling of sterically hindered or electronically deactivated carboxylic acids and amines.
The method typically involves the activation of the carboxylic acid, in this case, a derivative of naphthoic acid, to facilitate the subsequent nucleophilic attack by the amine. This protocol's reliability and high efficiency under mild conditions were instrumental in the successful incorporation of this key structural element of the this compound. nih.gov
Cerium(III)-mediated Nine-membered Enediyne Cyclization
The formation of the nine-membered enediyne ring, the pharmacophore of the this compound, is arguably the most challenging step in its total synthesis due to the high degree of ring strain. A novel cerium(III)-mediated cyclization was developed to address this formidable challenge. nih.gov
This key transformation involves the use of a cerium(III) salt to promote the intramolecular cyclization of an acyclic precursor. The Lewis acidic nature of the cerium(III) ion is believed to play a crucial role in templating the substrate into a conformation conducive to ring closure. This method provides a powerful tool for the construction of strained medium-sized rings, which are prevalent in many biologically active natural products. nih.gov The successful application of this strategy represented a major breakthrough in the synthesis of the this compound. nih.gov
Samarium(II) Iodide-based Reductive Olefination and Global Deprotection
In the final stages of the total synthesis of the this compound, a delicate balance of deprotection and functional group manipulation is required to unveil the highly unstable natural product. A samarium(II) iodide (SmI2)-based reductive olefination and global deprotection sequence was ingeniously devised for this purpose. nih.gov
Samarium(II) iodide is a powerful single-electron reducing agent with a high degree of chemoselectivity. nih.govresearchgate.net In the context of the kedarcidin synthesis, it was employed to effect a reductive olefination, transforming a diol or its derivative into an olefin. nih.gov This reaction was followed by a global deprotection step, where multiple protecting groups were removed simultaneously to yield the final natural product. The mild conditions and predictable reactivity of SmI2 were critical for the success of this endgame strategy, minimizing the degradation of the sensitive enediyne core. nih.gov
| Reagent | Function | Key Advantage in Kedarcidin Synthesis | Reference |
| Samarium(II) Iodide (SmI2) | Single-electron reducing agent | Reductive olefination and participation in global deprotection under mild conditions. | nih.govresearchgate.net |
Construction of the Bicyclic Core via Transannular Anionic Cyclization
The bicyclic core of the this compound is a key structural feature that houses the reactive enediyne moiety. A transannular anionic cyclization strategy was employed for the efficient construction of this bicyclo[7.3.0]dodecadiyne core. nih.gov
This approach involves the generation of an anion within a pre-formed macrocycle, which then undergoes an intramolecular cyclization to form the bicyclic system. This strategy offers a high degree of stereochemical control and allows for the rapid assembly of complex polycyclic architectures. The successful implementation of this transannular cyclization was a pivotal moment in the synthesis of the this compound, providing a robust and scalable route to its intricate core structure. nih.gov
Synthesis of this compound Subunits and Aglycons
2-Deoxysugar Conjugates (L-Mycarose, L-Kedarosamine) Synthesis
The synthesis of the 2-deoxysugar moieties of the this compound, L-mycarose and L-kedarosamine, requires practical routes that can deliver these key components on a sufficient scale for incorporation into advanced intermediates. researchgate.netacs.org The absence of a directing group at the C2 position makes the stereoselective formation of the glycosidic linkage a formidable challenge in carbohydrate chemistry. nih.gov Research efforts have focused on developing efficient pathways starting from readily available chiral precursors and innovative glycosylation methods to ensure the desired α-selectivity. researchgate.netnih.gov
One notable strategy involves a convenient route to derivatives of both L-mycarose and L-kedarosamine from the inexpensive starting material, ethyl (S)-lactate. lookchem.com This approach utilizes a versatile (E)-alkene intermediate and features key transformations such as a highly trans-selective one-pot Julia olefination and an intramolecular cyclization of a 2,3-epoxy carbamate. lookchem.com
For L-kedarosamine, a particularly efficient and scalable route has been developed starting from D-threonine. acs.orgresearcher.lifenih.gov This pathway is suitable for preparing multigram quantities of protected L-kedarosamine derivatives, which is crucial for extensive synthetic campaigns. acs.orgnih.gov A central feature of this synthesis is a Dieckmann cyclization followed by a highly stereoselective hydrogenation to establish the required sugar backbone. nih.gov
The subsequent coupling of these sugar units to the aglycone core is a critical step. Strategies have been developed for the early introduction of the sugar conjugates. researchgate.netnih.gov Key advances in this area include the development of α-selective glycosylation protocols using 2-deoxy thioglycosides, activated by promoters like silver hexafluorophosphate (AgPF6) in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP), and Schmidt donors activated with titanium tetrachloride (TiCl4). researchgate.netnih.gov
An effective synthesis for a protected L-kedarosamine derivative begins with the N,N-dimethyl derivative of D-threonine methyl ester. acs.orgnih.gov The key steps and yields are outlined below.
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | O-Acetylation | Ac₂O, Et₃N, DMAP, CH₂Cl₂ | 93% |
| 2 | Dieckmann Cyclization / In situ Alkylation | LiHMDS, THF; then MOMBr | 78% |
| 3 | Stereoselective Hydrogenation | Pd(OH)₂, H₂, TFE, -20 °C | 82% |
| 4 | Lactone Cleavage / Reprotection | AcCl, TFE; then DBU, CH₂Cl₂; then Im, TBSCl | 75% |
| 5 | Lactone Reduction | DIBAL-H, CH₂Cl₂, -78 °C | 96% |
Data sourced from Organic Letters, 2007. nih.gov
This sequence provides a protected kedarosamine derivative ready for α-selective coupling with the appropriate hydroxyl acceptors of the kedarcidin core. acs.org
The stereoselective installation of the 2-deoxysugars represents a significant hurdle. The lack of a C2-participating group means that control of anomeric selectivity is challenging. nih.gov Successful strategies have employed specific donor and promoter combinations to favor the formation of the desired α-glycosidic bond.
| Glycosyl Donor Type | Promoter System | Key Feature |
| 2-Deoxy Thioglycosides | AgPF₆ / DTBMP | Enables α-selective glycosylation. researchgate.netnih.gov |
| Schmidt Donors (Trichloroacetimidates) | TiCl₄ | Facilitates α-selective coupling. researchgate.netnih.gov |
These methodological advances have been instrumental in the convergent total synthesis of the this compound, allowing for the reliable and stereocontrolled introduction of the crucial L-mycarose and L-kedarosamine units. researchgate.net
Chemical Biology and Biological Interactions of Kedarcidin Chromophore Beyond Direct Dna Damage
Interaction with Apoprotein in the Chromoprotein Complex
The association between the kedarcidin (B1177363) chromophore and its apoprotein is a non-covalent yet highly specific interaction, essential for the chromophore's biological relevance. The apoprotein serves as a dedicated carrier, shielding the reactive enediyne warhead until it reaches its target.
Role of Apoprotein in Kedarcidin Chromophore Stabilization and Delivery
The primary role of the kedarcidin apoprotein is to stabilize the highly labile chromophore. wikipedia.org This protective function is critical for preventing the degradation of the chromophore before it can exert its DNA-damaging effects. The apoprotein enfolds the chromophore within a hydrophobic pocket, shielding it from the aqueous environment and potential deactivating reactions. nih.gov
Beyond stabilization, the apoprotein is implicated in the targeted delivery of the chromophore. nih.gov It is hypothesized that the highly acidic nature of the apoprotein, which is resistant to proteases, facilitates its transit to the cell nucleus. Once in the nucleus, the apoprotein is thought to target the chromatin, the complex of DNA and proteins (primarily histones) that make up chromosomes. This targeted delivery mechanism is believed to contribute significantly to the potent cytotoxicity of the kedarcidin holomolecule. nih.gov
Characterization of Kedarcidin Apoprotein Primary Sequence and Solution Structure
The kedarcidin apoprotein is a single-chain polypeptide composed of 114 amino acids. nih.govuniprot.org Its primary sequence has been determined, providing the foundation for understanding its structure and function. uniprot.org
Table 1: Primary Amino Acid Sequence of Kedarcidin Apoprotein uniprot.org
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
| 1 | Ala | 31 | Ala | 61 | Gly | 91 | Ala |
| 2 | Ser | 32 | Thr | 62 | Thr | 92 | Gly |
| 3 | Ala | 33 | Val | 63 | Gly | 93 | Asp |
| 4 | Ala | 34 | Thr | 64 | Ala | 94 | Gly |
| 5 | Val | 35 | Val | 65 | Asp | 95 | Cys |
| 6 | Ser | 36 | Ser | 66 | Gly | 96 | Gly |
| 7 | Val | 37 | Cys | 67 | Ala | 97 | Ala |
| 8 | Ser | 38 | Ala | 68 | Thr | 98 | Ser |
| 9 | Pro | 39 | Ser | 69 | Val | 99 | Phe |
| 10 | Ala | 40 | Gly | 70 | Thr | 100 | Val |
| 11 | Thr | 41 | Phe | 71 | Val | 101 | Ser |
| 12 | Gly | 42 | Ala | 72 | Ser | 102 | Ala |
| 13 | Leu | 43 | Thr | 73 | Ser | 103 | Gly |
| 14 | Ala | 44 | Ser | 74 | Ala | 104 | Ala |
| 15 | Asp | 45 | Thr | 75 | Gly | 105 | Asp |
| 16 | Gly | 46 | Ser | 76 | Phe | 106 | Val |
| 17 | Ala | 47 | Cys | 77 | Ala | 107 | Thr |
| 18 | Thr | 48 | Ala | 78 | Thr | 108 | Ser |
| 19 | Val | 49 | Thr | 79 | Ser | 109 | Leu |
| 20 | Thr | 50 | Ala | 80 | Thr | 110 | Ser |
| 21 | Val | 51 | Leu | 81 | Ala | 111 | Gly |
| 22 | Ser | 52 | Gln | 82 | Thr | 112 | Asp |
| 23 | Ala | 53 | Cys | 83 | Ala | 113 | Ala |
| 24 | Ser | 54 | Ala | 84 | Leu | 114 | Ser |
| 25 | Gly | 55 | Ile | 85 | Gln | ||
| 26 | Phe | 56 | Leu | 86 | Val | ||
| 27 | Ala | 57 | Asp | 87 | Asp | ||
| 28 | Thr | 58 | Gly | 88 | Cys | ||
| 29 | Ser | 59 | Ala | 89 | Leu | ||
| 30 | Thr | 60 | Ala | 90 | Ala |
Source: UniProtKB P41249 uniprot.org
The three-dimensional solution structure of the kedarcidin apoprotein has been characterized and is found to be very similar to other chromoprotein apoproteins, such as those of neocarzinostatin (B611948) and C-1027. nih.gov The structure of the C-1027 apoprotein, which is composed of three antiparallel beta-sheets, serves as a close model. nih.gov A significant feature of this structure is a hydrophobic pocket with approximate dimensions of 14 Å x 12 Å x 8 Å, formed by a four-stranded beta-sheet and three loops. nih.gov It is within this pocket that the this compound is believed to bind, stabilized by hydrophobic interactions and potentially supplemented by salt bridges and/or hydrogen bonds. nih.gov
Proteolytic Activity of Kedarcidin Apoprotein
A remarkable and unexpected function of the kedarcidin apoprotein is its intrinsic proteolytic activity. nih.gov This enzymatic capability adds another layer of complexity to the biological actions of the kedarcidin complex, suggesting a more active role for the apoprotein than merely being a passive carrier.
Selective Cleavage of Proteins, particularly Histones, by the Apoprotein
In vitro studies have demonstrated that the kedarcidin apoprotein, even in the absence of the chromophore, can selectively cleave proteins. nih.gov This proteolytic activity is particularly directed towards histones, which are highly basic proteins. The acidic nature of the kedarcidin apoprotein is thought to facilitate this interaction, with histones having the most opposite net charge being the most readily cleaved. nih.gov
The susceptibility of different histone proteins to cleavage by the kedarcidin apoprotein has been characterized, with the following order of reactivity observed: H1 > H2B, H3, H2A > H4. nih.gov This selectivity is noteworthy as histone H1 is the richest in lysine (B10760008) residues, contributing to its high positive charge. nih.gov
Table 2: Relative Susceptibility of Calf Thymus Histones to Cleavage by Kedarcidin Apoprotein nih.gov
| Histone Type | Relative Susceptibility to Cleavage |
| H1 | +++++ |
| H2B | +++ |
| H3 | +++ |
| H2A | ++ |
| H4 | + |
Based on findings from Zein et al. (1993) nih.gov
Implications for Chromatin Cleavage and Targeted Delivery Mechanisms
The selective proteolytic activity of the kedarcidin apoprotein against histones has significant implications for its mechanism of action. It is speculated that this activity is a key component of a "targeted delivery" system for the chromophore. nih.gov By cleaving histone H1, which is involved in the higher-order packing of chromatin, the apoprotein may locally disrupt the chromatin structure. nih.gov This disruption could then expose the spacer DNA, making it more accessible to the DNA-damaging this compound that is subsequently released. nih.gov
This proposed mechanism suggests a sophisticated, two-pronged attack: the apoprotein first acts as a "path-clearer" by proteolytically remodeling the chromatin landscape, and then the chromophore is released to inflict its cytotoxic DNA lesions. This dual-functionality of the kedarcidin chromoprotein, combining a protease-like apoprotein with a DNA-damaging chromophore, likely contributes to its exceptional potency as an antitumor agent. nih.gov
Advanced Research Methodologies and Future Perspectives for Kedarcidin Chromophore Studies
Computational Chemistry Approaches for Elucidating Enediyne Reactivity
Computational chemistry has emerged as a powerful tool for understanding the reactivity of highly unstable molecules like the kedarcidin (B1177363) chromophore. The core of its biological activity lies in the Bergman cyclization of its enediyne moiety, a process that is amenable to theoretical investigation.
Early computational studies on model systems of the kedarcidin chromophore's bicyclic core employed molecular mechanics calculations, such as MM2, to estimate the ring strain. These calculations revealed that the C1–C12 double bond within the bicyclic core introduces a significant amount of strain, on the order of approximately 14 kcal·mol⁻¹, into the tricyclic system formed upon Bergman cyclization and reduction. wikipedia.org This inherent strain provides a thermodynamic driving force for the cycloaromatization reaction.
More sophisticated quantum mechanical calculations, including Density Functional Theory (DFT), have been utilized to study the Bergman cyclization of various enediynes. These methods provide insights into the reaction mechanism, transition state geometries, and activation energies. For the this compound, computational studies can help to elucidate the factors that trigger the Bergman cyclization, such as the role of the epoxide and the influence of the surrounding molecular architecture. By modeling the interaction of the chromophore with DNA, computational approaches can also shed light on the origins of its sequence-specific DNA cleavage. nih.gov The 2-hydroxynaphthoyl moiety, for instance, has been implicated in DNA binding, and computational docking studies can model this interaction at the atomic level. nih.gov
Design and Synthesis of Mechanistic Probes and Analogs of this compound
The total synthesis of the this compound and its analogs is a monumental challenge that has spurred the development of innovative synthetic strategies. The synthesis of analogs and mechanistic probes is crucial for dissecting the complex mechanism of action of the natural product.
A significant achievement in this area was the convergent, enantioselective synthesis of the proposed structure of the this compound. nih.gov This endeavor not only demonstrated the feasibility of constructing such a complex molecule but also led to a stereochemical revision of the natural product at position C10, the attachment site of the L-mycarose sugar. nih.gov The synthesis of C10-epi-kedarcidin chromophore by Myers and coworkers at Harvard University was a landmark achievement that relied on a retrosynthetic analysis that convergently coupled components of similar chemical complexity. wikipedia.org
The design and synthesis of simplified analogs that retain key structural features of the this compound are essential for mechanistic studies. For example, the diastereoselective synthesis of kedarosamine, a key sugar component, and its incorporation into a simplified enediyne analog allows for the investigation of the role of the carbohydrate moieties in DNA recognition and binding.
Future efforts in this area will likely focus on the design of probes to answer specific mechanistic questions. For instance, analogs with modified epoxide functionalities could clarify the role of this group in triggering the Bergman cyclization. Probes containing photoaffinity labels or fluorescent tags could be used to identify the cellular binding partners of the this compound and to visualize its subcellular localization.
Application of High-Throughput Sequencing for DNA Damage Studies
The primary biological activity of the this compound is its ability to induce sequence-specific DNA damage. nih.gov While initial studies have identified preferred cleavage sites, a comprehensive, genome-wide understanding of its DNA-damaging potential is still lacking. High-throughput sequencing (HTS) technologies offer a powerful approach to map DNA damage on a genomic scale.
Several HTS-based methods have been developed to map DNA double-strand breaks (DSBs) and single-strand breaks (SSBs) with high resolution. nih.govnih.gov Techniques such as DSB-Seq and SSB-Seq could be adapted to map the cleavage sites of the this compound across the entire genome of treated cells. nih.govnih.gov This would provide a detailed "breakome" map, revealing hotspots of DNA damage and potentially identifying novel sequence or structural motifs that are recognized by the chromophore.
Furthermore, high-throughput screening methods are being developed to assess the genotoxicity of chemical compounds. pnas.orgmit.eduresearchgate.netnih.gov Cell-based assays, such as those employing luciferase reporters for the DNA damage response, could be used to screen for analogs of the this compound with altered DNA-damaging activity. pnas.org The CometChip platform, a high-throughput version of the comet assay, allows for the rapid quantification of DNA damage in a 96-well format and could be a valuable tool for structure-activity relationship studies of this compound analogs. mit.eduresearchgate.net
The application of these HTS technologies to the study of the this compound will undoubtedly provide unprecedented insights into its mechanism of DNA damage and will be invaluable for the development of novel anticancer agents with improved selectivity.
Development of Novel Synthetic Strategies for Complex Natural Products Applied to this compound
The extreme instability of the this compound has necessitated the development of novel and robust synthetic strategies. The successful total syntheses of this natural product have been triumphs of modern organic chemistry, showcasing innovative solutions to long-standing challenges.
A key challenge in the synthesis of enediynes is managing the propensity of the nine- or ten-membered ring to undergo Bergman cyclization. A common strategy to overcome this is to introduce the enediyne functionality at a late stage of the synthesis. For the this compound, a viable synthesis was achieved that involved a longest linear sequence of 17 steps from gram-scale intermediates. nih.govresearchgate.net
Several key advances have been instrumental in the successful synthesis of the this compound: nih.govresearchgate.net
Stereoselective Allenylzinc Keto-addition: This reaction was crucial for forming a key epoxyalkyne intermediate with high stereocontrol.
α-Selective Glycosylations: The attachment of the 2-deoxysugars, L-mycarose and L-kedarosamine, was achieved with high selectivity using specialized glycosylation methods.
Mitsunobu Aryl Etherification: This reaction was employed to install a hindered 1,2-cis-configuration, a challenging structural feature of the molecule.
Atropselective and Convergent Sonogashira-Shiina Cyclization: This sequence allowed for the convergent and stereoselective formation of a key macrocyclic intermediate.
Transannular Anionic Cyclization: Pioneered by Myers and coworkers, this powerful reaction was used to construct the 5,9-fused bicyclic core of the this compound. wikipedia.org
These synthetic innovations are not only applicable to the this compound but also provide a blueprint for the synthesis of other complex and unstable natural products.
Future Outlook on this compound as a Scaffold for Chemical Biology and Drug Discovery Research
The potent cytotoxicity and complex molecular architecture of the this compound make it an attractive scaffold for chemical biology and drug discovery. While its inherent instability and non-specific toxicity have hindered its clinical development, modern approaches in drug delivery and medicinal chemistry may overcome these limitations.
One of the most promising future directions is the use of the this compound as a payload for antibody-drug conjugates (ADCs). nih.gov ADCs utilize monoclonal antibodies to deliver highly potent cytotoxic agents, like the this compound, specifically to cancer cells, thereby minimizing systemic toxicity. The development of synthetic strategies that allow for the introduction of linkers for antibody conjugation will be crucial for this application. nih.gov
Furthermore, the this compound can serve as a template for the design of novel anticancer agents through scaffold hopping. niper.gov.in By retaining the pharmacophoric elements of the enediyne core while modifying the peripheral structures, it may be possible to develop analogs with improved therapeutic indices. Combinatorial biosynthesis, where the biosynthetic gene cluster of kedarcidin is manipulated, could also be a powerful tool for generating novel analogs. eurekaselect.com
The unique DNA-damaging properties of the this compound also make it a valuable tool for studying DNA repair pathways and for identifying new targets in cancer therapy. Its ability to generate complex DNA lesions can be exploited to probe the cellular response to DNA damage in ways that are not possible with simpler DNA-damaging agents.
Q & A
Basic: What experimental methods are critical for elucidating the structure of Kedarcidin chromophore?
Answer:
Structural determination of this compound relies on integrating NMR spectroscopy , mass spectrometry (MS) , and chemical derivatization . For example:
- 2D NMR (COSY, NOESY, HSQC) resolves stereochemical relationships and connectivity, particularly for the 9-membered enediyne core and the l-mycarose carbohydrate .
- High-resolution MS confirms the molecular formula (C₅₃H₆₀N₃O₁₆Cl) and fragmentation patterns .
- Sodium borohydride reduction stabilizes reactive intermediates for analysis, as the chromophore is highly unstable in its native form .
Key data contradiction: Initial NMR data discrepancies between synthetic and natural chromophore samples prompted a stereochemical revision at C10, highlighting the need for iterative validation .
Basic: How does this compound interact with DNA, and what experimental approaches validate its sequence specificity?
Answer:
this compound binds and cleaves DNA via sequence-specific single-strand breaks , validated by:
- In vitro assays using ³²P-end-labeled restriction fragments (e.g., φX174, pM2 DNA) to map cleavage sites via gel electrophoresis .
- Cation inhibition studies : Ca²⁺ and Mg²⁺ block cleavage by competing with the 2-hydroxynaphthoyl moiety for DNA binding, confirmed via 1H NMR titrations .
- Comparative analysis with calicheamicin γ1I shows shared TCCTN-mer preference, suggesting a conserved recognition mechanism despite structural differences .
Advanced: What challenges arise in the total synthesis of this compound, and how are stereochemical discrepancies resolved?
Answer:
Synthesis hurdles include:
- Convergent enantioselective synthesis (24 linear steps, 0.1% overall yield), requiring chiral starting materials like 2,3-O-isopropylidene-d-erythronolactone to establish stereocenters .
- Instability of intermediates : The enediyne core is prone to premature Bergman cycloaromatization, necessitating low-temperature and anaerobic conditions .
- Stereochemical validation : Discrepancies in 1H NMR data between synthetic and natural chromophores led to reanalysis of original spectra, revising the C10 configuration. This underscores the importance of dynamic NMR and X-ray crystallography (if feasible) for absolute stereochemistry .
Advanced: How does the Kedarcidin apoprotein contribute to its biological activity beyond chromophore stabilization?
Answer:
The acidic apoprotein exhibits dual functionality :
- Chromophore protection : Prevents premature activation via hydrophobic interactions, confirmed by solvent extraction and stability assays .
- Protease-like activity : Cleaves histones (e.g., H1) in vitro, disrupting chromatin superstructure. This is demonstrated via SDS-PAGE and Edman degradation to identify cleavage sites .
- Charge complementarity : Net negative charge of the apoprotein enhances histone binding (positively charged), validated by electrophoretic mobility shift assays (EMSAs) .
Advanced: How do cation interactions influence this compound’s DNA cleavage mechanism, and what methodologies quantify these effects?
Answer:
Divalent cations (Ca²⁺, Mg²⁺) inhibit DNA cleavage via:
- Competitive binding : Cations occupy DNA phosphate groups, blocking chromophore access. Quantified via fluorescence anisotropy and surface plasmon resonance (SPR) .
- NMR titration experiments : Calcium chloride induces chemical shift changes in the 2-hydroxynaphthoyl moiety, confirming its role in DNA binding .
- Kinetic assays : Measure cleavage rates under varying cation concentrations to derive inhibition constants (Kᵢ) .
Advanced: What comparative insights exist between Kedarcidin and other enediyne chromophores (e.g., maduropeptin, neocarzinostatin) regarding DNA/protein interactions?
Answer:
Key comparisons include:
- DNA cleavage chemistry : Unlike maduropeptin, Kedarcidin requires bioreductive activation (e.g., thiols) for strand scission, assessed via oxygen dependency assays .
- Structural determinants : Neocarzinostatin’s naphthoic acid moiety intercalates DNA, while Kedarcidin’s 2-hydroxynaphthoyl binds electrostatically. Validated by molecular docking and mutagenesis studies .
- Protein interactions : Both Kedarcidin and maduropeptin apoproteins cleave histones, but Kedarcidin’s apoprotein lacks intrinsic DNA-binding domains, confirmed via chromatin immunoprecipitation (ChIP) .
Advanced: How can researchers reconcile contradictions in experimental data (e.g., NMR, activity assays) when studying Kedarcidin derivatives?
Answer:
Strategies include:
- Cross-validation : Compare synthetic and natural chromophores using LC-MS/MS and circular dichroism (CD) to assess structural fidelity .
- Mechanistic probes : Use isotope labeling (e.g., ¹³C-glucose) to trace metabolic activation pathways in cytotoxicity assays .
- Collaborative reanalysis : Share raw spectral data (e.g., NMR) with independent labs to resolve stereochemical ambiguities, as done for the C10 revision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
